molecular formula C24H23N5O2 B2839602 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-49-3

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2839602
CAS RN: 887458-49-3
M. Wt: 413.481
InChI Key: FKSUMMIOZXJVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolines, pyrazoles, and pyrimidines are all important classes of heterocyclic compounds. Quinolines are aromatic compounds that contain two nitrogen atoms and are often used in the synthesis of pharmaceuticals and dyes . Pyrazoles contain two adjacent nitrogen atoms in a five-membered ring and have been found to possess various biological activities . Pyrimidines are six-membered rings with two nitrogen atoms and are most famously known for their presence in DNA and RNA .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline ring, followed by the introduction of the pyrazole and pyrimidine rings. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The compound would likely exhibit aromaticity, given the presence of the quinoline and pyrimidine rings, which are aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor, influencing its solubility in different solvents .

Scientific Research Applications

Anti-Inflammatory Agents: Given its unique pyrazolo[3,4-d]pyrimidine scaffold, VU0491105-1 could be explored as a non-steroidal anti-inflammatory drug (NSAID). Researchers may investigate its anti-inflammatory properties, selectivity, and potential mechanisms of action.

Anticancer Agents: The compound’s structure suggests it might interact with cellular pathways relevant to cancer. Researchers could evaluate its cytotoxicity, selectivity against cancer cells, and potential as an anticancer agent.

Neurological Disorders: Considering the central nervous system (CNS)-related quinoline moiety, VU0491105-1 might have implications for neurological disorders. Investigations into its neuroprotective effects, receptor binding profiles, and blood-brain barrier permeability could be valuable.

Organic Synthesis and Catalysis

VU0491105-1 contains boronic ester functionality, which opens up synthetic possibilities:

Protodeboronation: Protodeboronation of alkyl boronic esters is not well-developed, but VU0491105-1 could serve as a substrate for this transformation. Researchers might explore catalytic protodeboronation using a radical approach .

Hydromethylation of Alkenes: The same radical-based protocol could enable formal anti-Markovnikov alkene hydromethylation using VU0491105-1. This transformation remains relatively unexplored and could have synthetic utility.

Polymorphism Studies

VU0491105-1’s polymorphism could be investigated, especially in comparison to its analogs. Understanding its crystal forms and potential cocrystal salt formation may have implications for drug formulation and stability .

Chemical Properties

VU0491105-1’s chemical properties, such as solubility, stability, and reactivity, warrant further exploration. These insights can guide its practical applications.

Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262. Link 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug and an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) was synthesized and its polymorphism was studied to investigate the effect of double Cl–CH3 exchange. Link

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinoline derivatives are used as antimalarial drugs and work by interfering with the parasite’s ability to break down and digest hemoglobin .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually developed into a drug .

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-7-5-11-20(17(16)2)29-23-19(13-26-29)24(31)27(15-25-23)14-22(30)28-12-6-9-18-8-3-4-10-21(18)28/h3-5,7-8,10-11,13,15H,6,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSUMMIOZXJVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.